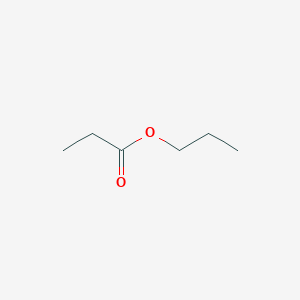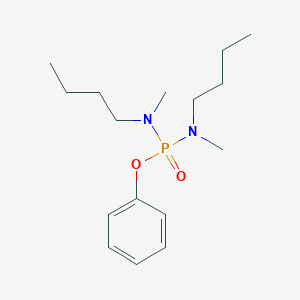
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
KF31327 se puede sintetizar a través de una serie de reacciones químicas que comienzan con la 7-cloro-2,4(1H,3H)-quinazolin-2,4-dionaLas condiciones de reacción generalmente incluyen el uso de reactivos y disolventes específicos para facilitar la formación del compuesto .
Los métodos de producción industrial para KF31327 implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación y la cristalización para obtener el producto final en su forma de dihidrocloruro .
Análisis De Reacciones Químicas
KF31327 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: KF31327 se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.
Sustitución: KF31327 puede sufrir reacciones de sustitución donde se sustituyen grupos funcionales específicos por otros.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
KF31327 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como inhibidor selectivo en estudios que involucran fosfodiesterasa de nucleótidos cíclicos 5.
Biología: Investigado por sus efectos en las vías de señalización celular y la agregación plaquetaria.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la actividad de la fosfodiesterasa 5, como la disfunción eréctil y la hipertensión pulmonar.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos .
Mecanismo De Acción
KF31327 ejerce sus efectos inhibiendo la actividad de la fosfodiesterasa de nucleótidos cíclicos 5. Esta inhibición conduce a un aumento en los niveles intracelulares de monofosfato de guanosina cíclico (cGMP), que a su vez afecta varios procesos celulares. El compuesto actúa como un inhibidor no competitivo, lo que significa que se une a un sitio distinto del sitio activo de la enzima, alterando su actividad .
Comparación Con Compuestos Similares
KF31327 se compara con otros compuestos similares como el sildenafilo, el vardenafilo y el tadalafilo. Estos compuestos también inhiben la fosfodiesterasa 5, pero difieren en su potencia, selectividad y mecanismo de acción. Se ha demostrado que KF31327 es más potente que el sildenafilo para inhibir la fosfodiesterasa 5 de la tráquea canina . La estructura única de KF31327, específicamente su derivado de imidazoquinazolina, contribuye a sus propiedades y efectividad distintas .
Compuestos similares incluyen:
Sildenafilo: Conocido por su uso en el tratamiento de la disfunción eréctil.
Vardenafilo: Otro inhibidor de la fosfodiesterasa 5 con aplicaciones similares.
Tadalafilo: Utilizado para tratar la disfunción eréctil y la hipertensión pulmonar.
KF31327 destaca por su mayor potencia y selectividad en comparación con estos compuestos similares.
Propiedades
Número CAS |
16613-92-6 |
|---|---|
Fórmula molecular |
C16H29N2O2P |
Peso molecular |
312.39 g/mol |
Nombre IUPAC |
N-[[butyl(methyl)amino]-phenoxyphosphoryl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C16H29N2O2P/c1-5-7-14-17(3)21(19,18(4)15-8-6-2)20-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3 |
Clave InChI |
HMMSDCDWINKIDT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
SMILES canónico |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
| 16613-92-6 | |
Sinónimos |
N,N'-Dibutyl-N,N'-dimethyldiamidophosphoric acid phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


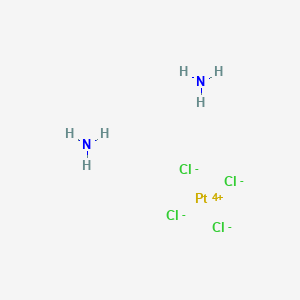
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


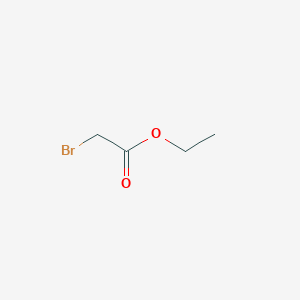
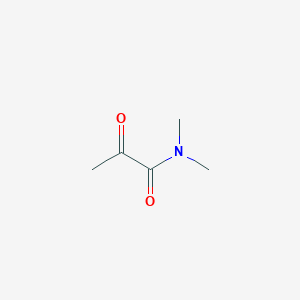
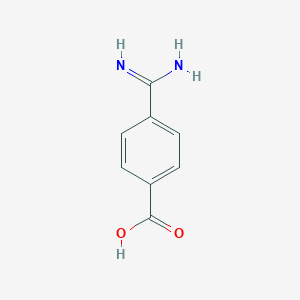
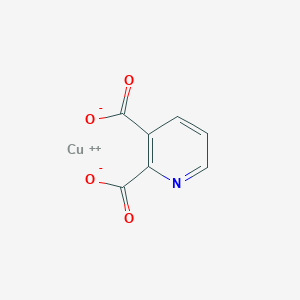
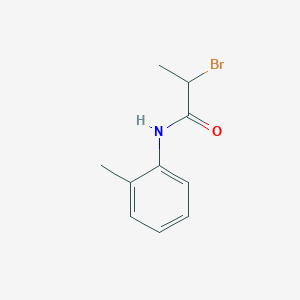
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
![3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene](/img/structure/B91319.png)
